

# A Comparative Analysis of Zidebactam and Relebactam Against *Pseudomonas aeruginosa*

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## Compound of Interest

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A deep dive into the mechanisms and in-vitro efficacy of two novel  $\beta$ -lactamase inhibitor combinations in combating the formidable pathogen, *Pseudomonas aeruginosa*.

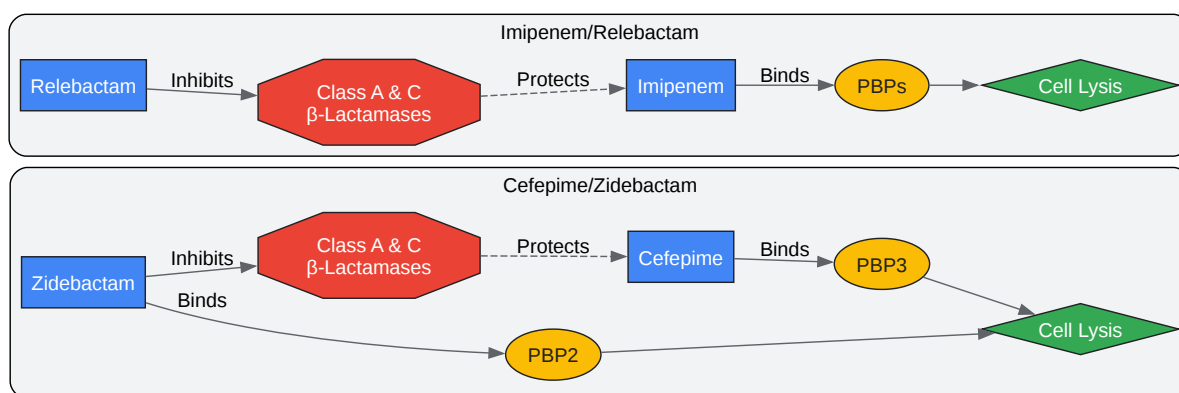
In the ongoing battle against antibiotic resistance, the development of novel  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations has been a critical strategy. This guide provides a comparative analysis of two such combinations: Cefepime/**Zidebactam** (WCK 5222) and Imipenem/Relebactam, focusing on their activity against the opportunistic pathogen *Pseudomonas aeruginosa*. This organism is a leading cause of healthcare-associated infections and is notorious for its intrinsic and acquired resistance mechanisms.[1][2]

## Mechanisms of Action: A Tale of Two Strategies

**Zidebactam** and Relebactam employ distinct yet effective strategies to counteract  $\beta$ -lactam resistance in *P. aeruginosa*.

**Zidebactam**, a bicyclo-acyl hydrazide derivative of the diazabicyclooctane (DBO) scaffold, exhibits a novel dual mechanism of action.[1][3] It functions as a " $\beta$ -lactam enhancer." [1][4] Firstly, it has a high affinity for Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria, including *P. aeruginosa*. [1][3][4] This binding is crucial for the bactericidal activity of the combination. Secondly, **Zidebactam** provides  $\beta$ -lactamase inhibition against Ambler class A and C enzymes. [1][5] When combined with cefepime, which primarily targets PBP3, the concomitant inhibition of PBP2 and PBP3 leads to a potent bactericidal effect, causing rapid cell lysis. [3][4]

Relebactam is also a diazabicyclooctane (DBO) but functions as a more conventional  $\beta$ -lactamase inhibitor.[3][6] Its primary role is to inhibit Ambler class A and C  $\beta$ -lactamases, including the chromosomal AmpC  $\beta$ -lactamase that is a key resistance mechanism in *P. aeruginosa*. [6][7][8] By inactivating these enzymes, Relebactam restores the activity of its partner  $\beta$ -lactam, imipenem. [6][8] Relebactam itself does not possess intrinsic antibacterial activity against *P. aeruginosa*. [7][8][9]



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**Fig. 1:** Mechanisms of Action of **Zidebactam** and Relebactam.

## In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of Cefepime/**Zidebactam** and Imipenem/Relebactam has been evaluated in numerous studies against a wide range of *P. aeruginosa* isolates, including multidrug-resistant (MDR) and carbapenem-resistant (CRP) strains. The minimum inhibitory concentration (MIC) is a key metric for assessing an antibiotic's potency.

**Table 1: Comparative In Vitro Activity (MIC50/MIC90 in mg/L) against *P. aeruginosa***

Study / Isolate Set	Cefepime/Zidebactam (FEP/ZID)	Imipenem/Relebactam (IMI/REL)	Comparator: Ceftazidime/Avibactam (CZA)
China Antimicrobial Surveillance Network (CHINET) 2018 (n=657)[10]	2/8	-	4/16
Pneumonia isolates, US Hospitals 2018[11]	2/8	-	-
Imipenem-non-susceptible <i>P. aeruginosa</i> , Taiwan (n=81)[12][13]	-	Increased susceptibility by 85.2%	Increased susceptibility by 38.3%
Carbapenem-Resistant <i>P. aeruginosa</i> (n=30)[2][14]	MIC range: 2-32	-	-
<i>P. aeruginosa</i> with AmpC overexpression (n=21)[5]	4/8	-	-
<i>P. aeruginosa</i> with MBLs (VIM, IMP) (n=12)[5]	4/8	-	-
MDR <i>P. aeruginosa</i> challenge panel (n=108)[15]	16 (MIC90)	>128 (MIC90)	>128 (MIC90)

Note: Data is compiled from multiple sources and testing conditions may vary. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

The data consistently demonstrates the potent activity of Cefepime/**Zidebactam** against a broad spectrum of *P. aeruginosa* isolates. Notably, it retains significant activity against strains resistant to other novel  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations, including those producing metallo- $\beta$ -lactamases (MBLs).[5][15] For instance, in a study against a challenging panel of 108 MDR *P. aeruginosa* isolates, the MIC90 for Cefepime/**Zidebactam** was 16 mg/L, whereas for Imipenem/Relebactam and Ceftazidime/Avibactam it was >128 mg/L.[15]

Relebactam significantly enhances the activity of imipenem. The addition of relebactam has been shown to restore imipenem susceptibility in a large percentage of imipenem-non-susceptible isolates.[6][12][13] For example, in a global surveillance study, relebactam restored imipenem susceptibility in 64.1% of imipenem-nonsusceptible *P. aeruginosa* isolates.[6] It can reduce the imipenem modal MIC by as much as 8-fold.[7][16] However, its efficacy is limited against isolates producing metallo- $\beta$ -lactamases (Class B) and some Class D carbapenemases.[7]

## Experimental Protocols

The data presented is primarily derived from in vitro susceptibility testing. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is outlined below.

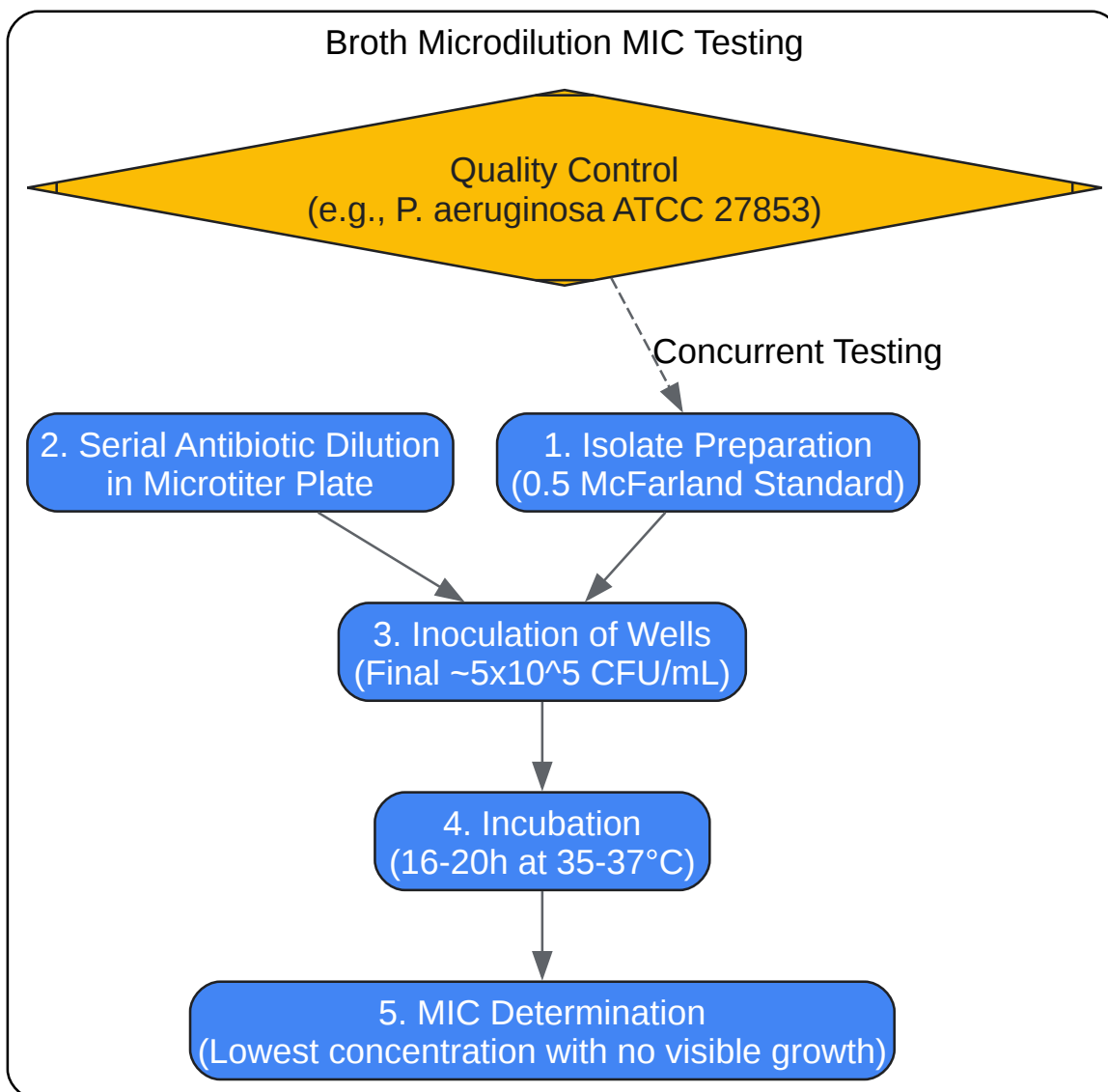
### Broth Microdilution MIC Testing Protocol

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

- **Isolate Preparation:** A pure culture of the *P. aeruginosa* isolate is grown on an appropriate agar medium. A suspension of the bacteria is then prepared in a saline or broth solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
- **Antibiotic Dilution:** Serial twofold dilutions of the antibiotics (e.g., Cefepime/**Zidebactam**, Imipenem/Relebactam) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in the wells of a microtiter plate. For inhibitor combinations, the inhibitor (**Zidebactam** or Relebactam) is often used at a fixed concentration or in a fixed ratio with the  $\beta$ -lactam.[13]

- Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL.
- Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
- Quality Control: Reference strains with known MIC values (e.g., *P. aeruginosa* ATCC 27853) are tested concurrently to ensure the accuracy and reproducibility of the results.[\[13\]](#)

This entire process is typically performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[\[6\]](#)



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**Fig. 2:** Generalized workflow for MIC determination.

## Conclusion

Both Cefepime/**Zidebactam** and Imipenem/Relebactam represent significant advancements in the treatment of infections caused by *P. aeruginosa*.

- Relebactam effectively restores the utility of imipenem against many imipenem-resistant strains, primarily by inhibiting Class A and C  $\beta$ -lactamases.[2][6]

- **Zidebactam**'s unique dual-action mechanism—PBP2 binding and  $\beta$ -lactamase inhibition—provides Cefepime with a potent and broad spectrum of activity, even against some of the most challenging MDR phenotypes, including those producing MBLs.[3][5][15]

The choice between these agents will depend on local resistance patterns, the specific resistance mechanisms of the infecting organism, and the clinical context. The robust in vitro data for Cefepime/**Zidebactam**, particularly against highly resistant isolates, suggests it may be a valuable option for infections where other novel agents have failed.[15] Continued surveillance and clinical studies are essential to fully delineate the roles of these important new therapies in clinical practice.

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